5-Bromo-3-nitro-N-propylpyridin-2-amine
Overview
Description
“5-Bromo-3-nitro-N-propylpyridin-2-amine” is a chemical compound that likely belongs to the class of organic compounds known as nitropyridines . Nitropyridines are compounds containing a nitro group attached to a pyridine ring. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The 5-position of the ring would be substituted with a bromine atom, the 3-position with a nitro group (-NO2), and the 2-position with a propylamine group (-NH2CH2CH2CH3) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Nitropyridines are generally yellow or amber-colored powders . They are typically soluble in organic solvents and sparingly soluble in water .Scientific Research Applications
Synthesis and Safety Studies
- Large Scale Synthesis : The compound has been utilized in the hydrogen peroxide oxidation of corresponding amines, showcasing challenges and solutions in scaling up reactions, including safety and reproducibility concerns. This process emphasizes the importance of developing safe and consistent protocols for chemical transformations (Agosti et al., 2017).
Catalysis and Selective Amination
- Palladium-Catalyzed Amination : Research demonstrates the effectiveness of a palladium-Xantphos complex in selectively aminating polyhalopyridines, leading to high yields and excellent chemoselectivity. This indicates the compound's role in facilitating selective substitution reactions (Ji, Li, & Bunnelle, 2003).
- Copper-Catalyzed Aminations : The utility of copper catalysis in transforming bromopyridines to aminopyridines under mild conditions further underscores the adaptability of this compound in synthetic chemistry, offering low catalyst loading and favorable reaction conditions (Lang, Zewge, & Houpis, 2001).
Molecular Structure and NLO Properties
- Quantum Mechanical and Spectroscopic Studies : Detailed investigations into the molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine, through both experimental and theoretical approaches, reveal insights into its electronic properties and potential as a non-linear optical (NLO) material. This is indicative of the broader class of compounds' applications in developing NLO materials and understanding their electronic behavior (Abraham, Prasana, & Muthu, 2017).
Ligand Synthesis for Coordination Chemistry
- Ligand Preparation for Lanthanide Complexes : The synthesis of amino-bridged bipyridine ligands from 6-bromo-6'-bromomethyl-2,2'-bipyridine and primary amines, for use in lanthanide coordination chemistry, highlights the compound's role in preparing ligands with potential applications in luminescence and biological labeling (Mameri, Charbonnière, & Ziessel, 2003).
Properties
IUPAC Name |
5-bromo-3-nitro-N-propylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-2-3-10-8-7(12(13)14)4-6(9)5-11-8/h4-5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFLRGZSROPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674449 | |
Record name | 5-Bromo-3-nitro-N-propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-50-4 | |
Record name | 5-Bromo-3-nitro-N-propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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